

Application Note & Protocols: Analytical Methods for LEI105 Quantification

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive overview of analytical methods for the quantification of **LEI105**, a novel small molecule inhibitor of the hypothetical Kinase-X (KX) signaling pathway. Accurate and robust quantification of **LEI105** in biological matrices is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies throughout the drug development pipeline. This application note details three distinct methodologies for **LEI105** quantification: a high-sensitivity LC-MS/MS method for plasma and tissue samples, a competitive ELISA for high-throughput screening, and a high-content imaging-based Cellular Thermal Shift Assay (CETSA) for measuring target engagement in a cellular context.

LEI105 Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and reproducibility.[1][2][3] This section provides a detailed protocol for the analysis of **LEI105** in human plasma.

Experimental Protocol

1.1.1. Materials and Reagents



- LEI105 reference standard
- **LEI105**-d4 (internal standard, IS)
- Human plasma (K2-EDTA)
- Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Formic acid (FA), LC-MS grade
- Water, LC-MS grade
- Solid Phase Extraction (SPE) cartridges
- 1.1.2. Sample Preparation: Solid Phase Extraction (SPE) Solid-phase extraction is employed to remove matrix components and concentrate the analyte, thereby enhancing sensitivity and selectivity.[4][5]
- Spike: To 100 μL of human plasma, add 10 μL of LEI105-d4 internal standard (100 ng/mL in 50% MeOH). For calibration standards and quality controls (QCs), add 10 μL of the corresponding LEI105 working solution. For blank samples, add 10 μL of 50% MeOH.
- Vortex: Gently vortex the samples for 10 seconds.
- Condition SPE Plate: Condition a mixed-mode SPE plate with 1 mL of MeOH followed by 1 mL of water.
- Load: Load the plasma samples onto the SPE plate.
- Wash: Wash the plate with 1 mL of 5% MeOH in water, followed by 1 mL of 20% MeOH in water.
- Elute: Elute **LEI105** and the IS with 500 μL of 5% formic acid in ACN.
- Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.



• Reconstitute: Reconstitute the dried extract in 100 μ L of the initial mobile phase (95% Water: 5% ACN with 0.1% FA).

LC-MS/MS Instrumental Conditions

- LC System: Shimadzu Nexera X2 or equivalent
- Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
- Column: Waters Acquity UPLC BEH C18, 1.7 μm, 2.1 x 50 mm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient:
 - 0-0.5 min: 5% B
 - o 0.5-2.5 min: 5-95% B
 - o 2.5-3.0 min: 95% B
 - o 3.0-3.1 min: 95-5% B
 - o 3.1-4.0 min: 5% B
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 μL
- Ionization Mode: Electrospray Ionization (ESI), Positive
- MRM Transitions:
 - LEI105: 450.2 -> 250.1 (Quantifier), 450.2 -> 180.1 (Qualifier)



• **LEI105**-d4: 454.2 -> 254.1

Data Presentation: Method Validation Summary

The method was validated according to FDA guidelines for bioanalytical method validation.[6] [7][8]

Parameter	Result	Acceptance Criteria
Linear Range	0.1 - 100 ng/mL	r ² ≥ 0.99
Lower Limit of Quantification (LLOQ)	0.1 ng/mL	Accuracy: ±20%, Precision: ≤20%
Accuracy (QCs)	95.2% - 103.5%	±15% of nominal value
Precision (QCs)	3.4% - 8.1% (CV)	≤15%
Matrix Effect	1.05 (normalized to IS)	CV ≤ 15%
Recovery	> 85%	Consistent and reproducible
Stability (Freeze-Thaw, 3 cycles)	96.8% of nominal	±15% of nominal
Stability (Short-term, 24h at RT)	98.2% of nominal	±15% of nominal

Workflow Diagram



Click to download full resolution via product page

LC-MS/MS workflow for **LEI105** quantification.



LEI105 Quantification by Competitive ELISA

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a suitable method for the high-throughput quantification of **LEI105**, particularly in early drug discovery for screening purposes. [9] This format is ideal for small molecules as they only possess a single antigenic determinant. [9]

Experimental Protocol

2.1.1. Materials and Reagents

- Anti-LEI105 monoclonal antibody
- LEI105-HRP conjugate
- 96-well microplate pre-coated with a capture antibody (e.g., anti-mouse IgG)
- TMB substrate
- Stop solution (e.g., 1 M H₂SO₄)
- Wash buffer (PBS with 0.05% Tween-20)
- Assay buffer (PBS with 1% BSA)

2.1.2. Assay Procedure

- Standard/Sample Preparation: Prepare a serial dilution of LEI105 standards in the assay buffer. Dilute unknown samples to fall within the linear range of the assay.
- Antibody Incubation: Add 50 μL of the anti-LEI105 monoclonal antibody to each well and incubate for 1 hour at 37°C.
- Wash: Wash the plate 3 times with wash buffer.
- Competitive Reaction: Add 50 μ L of **LEI105** standards or samples and 50 μ L of **LEI105**-HRP conjugate to each well. Incubate for 1 hour at 37°C.
- Wash: Wash the plate 5 times with wash buffer.



- Substrate Incubation: Add 100 μ L of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
- Stop Reaction: Add 50 μL of stop solution to each well.

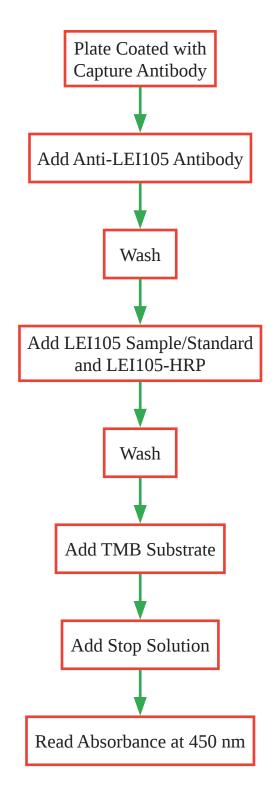
• Read Plate: Read the absorbance at 450 nm using a microplate reader.

Data Presentation: Assav Performance

Parameter	Result
Assay Range	1 - 500 ng/mL
IC50	~25 ng/mL
Lower Limit of Detection (LLOD)	1 ng/mL
Intra-assay Precision	< 10% (CV)
Inter-assay Precision	< 15% (CV)

Workflow Diagram





Click to download full resolution via product page

Competitive ELISA workflow for **LEI105**.



LEI105 Target Engagement by High-Content Imaging (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to assess the engagement of a drug with its target in a cellular environment.[10][11][12] Ligand binding stabilizes the target protein, leading to a higher melting temperature. This change can be quantified using high-content imaging.[10][11]

Experimental Protocol

3.1.1. Materials and Reagents

- MCF-7 cells (or other relevant cell line)
- Anti-KX primary antibody
- Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
- Hoechst 33342 (for nuclear staining)
- Paraformaldehyde (PFA)
- Triton X-100
- Bovine Serum Albumin (BSA)

3.1.2. Assay Procedure

- Cell Culture: Seed MCF-7 cells in a 96-well imaging plate and allow them to adhere overnight.
- Compound Treatment: Treat cells with a dose-response of LEI105 or vehicle control for 1 hour at 37°C.
- Heat Shock: Place the plate in a thermal cycler and heat to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.



- Fix and Permeabilize: Fix the cells with 4% PFA for 15 minutes, then permeabilize with 0.1% Triton X-100 for 10 minutes.
- Blocking: Block with 3% BSA in PBS for 1 hour.
- Antibody Staining: Incubate with anti-KX primary antibody overnight at 4°C, followed by the fluorescently labeled secondary antibody and Hoechst for 1 hour at room temperature.
- Imaging: Acquire images using a high-content imaging system.

Data Presentation: Isothermal Dose-Response

At a fixed temperature (e.g., 58°C), the concentration of **LEI105** required to stabilize 50% of the KX protein (EC50) can be determined.

Parameter	Result
Temperature of Aggregation (Tagg) - Vehicle	54°C
Temperature of Aggregation (Tagg) - 10 μM LEI105	62°C
Thermal Shift (ΔTagg)	8°C
Isothermal EC50 (at 58°C)	1.2 μΜ

Signaling Pathway and Experimental Logic

LEI105 is hypothesized to inhibit the KX signaling pathway, which is involved in cell proliferation. By binding to KX, **LEI105** stabilizes it against thermal denaturation.





Click to download full resolution via product page

LEI105 target engagement logic.

Conclusion

The analytical methods described provide a robust framework for the quantification of **LEI105** across various stages of drug development. The LC-MS/MS method offers the highest sensitivity and selectivity for PK studies. The competitive ELISA provides a high-throughput solution for screening applications. Finally, the high-content imaging-based CETSA allows for the direct measurement of target engagement in a cellular context, providing crucial PD information. The selection of the appropriate method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and throughput.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. chromatographyonline.com [chromatographyonline.com]







- 3. rsc.org [rsc.org]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. tecan.com [tecan.com]
- 6. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 7. FDA Bioanalytical method validation guidlines- summary Nazmul Alam [nalam.ca]
- 8. fda.gov [fda.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Using High Content Imaging to Quantify Target Engagement in Adherent Cells [jove.com]
- 11. Using High Content Imaging to Quantify Target Engagement in Adherent Cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay CETSA -Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note & Protocols: Analytical Methods for LEI105 Quantification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608513#analytical-methods-for-lei105-quantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com